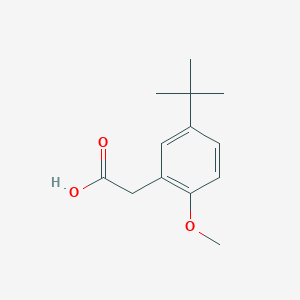

(5-Tert-butyl-2-methoxyphenyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

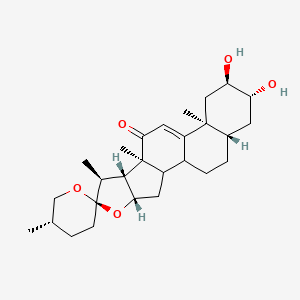

“(5-Tert-butyl-2-methoxyphenyl)acetic acid” is a chemical compound with the CAS Number: 294853-09-1 . It has a molecular weight of 222.28 . The IUPAC name for this compound is (5-tert-butyl-2-methoxyphenyl)acetic acid .

Molecular Structure Analysis

The InChI code for “(5-Tert-butyl-2-methoxyphenyl)acetic acid” is 1S/C13H18O3/c1-13(2,3)10-5-6-11(16-4)9(7-10)8-12(14)15/h5-7H,8H2,1-4H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications

Analytical and Diagnostic Applications (5-tert-butyl-2-methoxyphenyl)acetic acid derivatives have been utilized in analytical chemistry, particularly in the development of capillary gas-chromatographic profiling methods. These methods enable the simultaneous quantitative determination of specific metabolites in urine, aiding in the diagnosis and follow-up of patients with functional tumors or inborn errors of metabolism (Muskiet et al., 1981).

Chemical Synthesis and Reaction Studies Research on the nitration of p-tert-butyltoluene in acetic anhydride has shown the formation of compounds including 5-tert-butyl-2-methyl-2-nitro-1,2-dihydrophenyl acetate, demonstrating the compound's role in synthetic organic chemistry (Fischer & Woderer, 1976). This research highlights its applications in creating complex organic molecules and studying reaction mechanisms.

Protecting Groups in Organic Synthesis The compound has been noted for its utility in the protection of hydroxyl functions during synthetic procedures. (2-Nitrophenyl)acetates, prepared from (2-nitrophenyl)acetic acid, are stable under common carbohydrate transformations and can be removed selectively without affecting other protecting groups, showcasing its application in the synthesis of complex organic molecules (Daragics & Fügedi, 2010).

Catalysis and Material Science In material science, (5-tert-butyl-2-methoxyphenyl)acetic acid derivatives have been explored for their catalytic properties and applications in asymmetric hydrogenation reactions. Such research contributes to the development of new, efficient, and selective catalysts for the production of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Surface Chemistry and Electrochemistry Studies on the steric effects in the reaction of aryl radicals with surfaces have investigated the electrochemical reduction of substituted benzenediazonium compounds, including those with tert-butyl groups. This research provides insights into the reactivity of aryl radicals and the growth of organic layers on surfaces, with implications for material science and surface engineering (Combellas et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . This suggests that (5-Tert-butyl-2-methoxyphenyl)acetic acid may also interact with various cellular targets.

Mode of Action

The compound’s tert-butyl group provides steric hindrance, influencing the reactivity of the molecule during reactions. Additionally, the methoxy group activates the aromatic ring towards electrophilic substitution reactions.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to exhibit various biological activities, suggesting that (5-tert-butyl-2-methoxyphenyl)acetic acid may have similar effects .

properties

IUPAC Name |

2-(5-tert-butyl-2-methoxyphenyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2,3)10-5-6-11(16-4)9(7-10)8-12(14)15/h5-7H,8H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEVDBGKOHNKHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OC)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[4-(fluorosulfonylmethyl)-1,3-oxazol-5-yl]azetidine-1-carboxylate](/img/structure/B2936092.png)

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2936094.png)

![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2936095.png)

![1-(2-hydroxyethyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2936096.png)

![[4-(2-Methoxyphenoxy)phenyl]methanamine](/img/structure/B2936100.png)

![7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2936107.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chlorobenzamide](/img/structure/B2936110.png)